molecular formula C15H17F2N5O2S2 B2418197 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 886941-92-0

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Katalognummer: B2418197
CAS-Nummer: 886941-92-0
Molekulargewicht: 401.45
InChI-Schlüssel: KRXBSERTCBZTRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Eigenschaften

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O2S2/c1-15(2,3)20-12(24)19-13-21-22-14(26-13)25-7-11(23)18-10-5-4-8(16)6-9(10)17/h4-6H,7H2,1-3H3,(H,18,23)(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXBSERTCBZTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form N-(2,4-difluorophenyl)acetamide. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of tert-butyl isocyanate to yield the final product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, including the use of flow microreactor systems for efficient and sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the difluorophenyl ring .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

Wirkmechanismus

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the tert-butylcarbamoylamino group and the difluorophenyl ring enhances its stability and potential therapeutic applications .

Biologische Aktivität

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse pharmacological properties. The molecular formula is C₁₃H₁₈N₄O₂S₂ with a molecular weight of approximately 318.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor or modulator of various biological pathways relevant to disease processes. The exact mechanisms are still under investigation but may involve the inhibition of critical enzymes or proteins necessary for the survival and proliferation of cancer cells or pathogens.

Anticancer Properties

Numerous studies have explored the anticancer potential of thiadiazole derivatives, including 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide. For instance:

  • Cytotoxicity Studies : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15). In particular, compounds similar to 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide exhibited IC50 values indicating potent inhibitory effects on cell growth .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µg/mL)Reference
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamideA549TBD
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-N-(trifluoromethylphenyl)acetamideMDA-MB-239.0

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been a focus of research. It is believed that the structural features of thiadiazole derivatives allow them to bind effectively to target enzymes involved in tumor growth and progression.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Alam et al. (2011) conducted a study on various thiadiazole derivatives and reported significant suppressive activity against multiple human cancer cell lines. Their findings suggested that structural modifications could enhance anticancer activity .
  • Polkam et al. (2015) investigated the anticancer and antimycobacterial activities of substituted thiadiazoles and found promising results in inhibiting growth in colon and breast cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the thiadiazole core. Key steps include:

  • Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives under reflux with POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) for precipitation .
  • Sulfanyl-Acetamide Coupling : Thiol-ether formation via nucleophilic substitution, using DMF as a solvent and K₂CO₃ as a base, at 60–80°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl carbamoyl and difluorophenyl groups) and assess stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at ~495 m/z) .
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve ambiguities in sulfanyl-thiadiazole connectivity .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits, comparing activity to celecoxib as a reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the tert-butyl carbamoyl group (e.g., replace with cyclopropyl or aryl groups) to assess impact on target binding .
  • Sulfanyl Linker Optimization : Replace the sulfanyl group with sulfonyl or methylene bridges to evaluate stability and pharmacokinetics .
  • Fluorophenyl Modifications : Introduce electron-withdrawing groups (e.g., nitro) or extend conjugation to enhance π-π interactions with biological targets .

Q. How should researchers address contradictions in reported bioactivity data across analogs?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time to minimize variability .
  • Substituent-Specific Analysis : Compare data from compounds with identical thiadiazole cores but differing substituents (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl) to isolate functional group effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, correlating with experimental IC₅₀ values .

Q. What strategies are effective for elucidating the mechanism of action?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate interacting proteins from cell lysates .
  • Enzyme Inhibition Kinetics : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzymes like HDACs) to distinguish competitive vs. non-competitive mechanisms .
  • Gene Expression Profiling : RNA-seq or qPCR arrays to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) in treated cancer cells .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

  • Methodological Answer :

  • Isomer Discrimination : Use 2D NMR (e.g., NOESY) to differentiate regioisomers arising from sulfanyl-thiadiazole substitution patterns .
  • Purity Challenges : Employ orthogonal methods (HPLC with UV/ELS detection and TLC) to detect trace impurities from incomplete coupling reactions .
  • Crystallization Difficulties : Optimize solvent systems (e.g., slow evaporation of acetone/water mixtures) for X-ray-quality crystals .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved through structural modifications?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., morpholine or PEG chains) at the acetamide nitrogen .
  • Metabolic Stability : Replace metabolically labile tert-butyl groups with trifluoromethyl or deuterated analogs to slow CYP450-mediated degradation .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives for improved oral bioavailability, followed by enzymatic cleavage studies in simulated gastric fluid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.